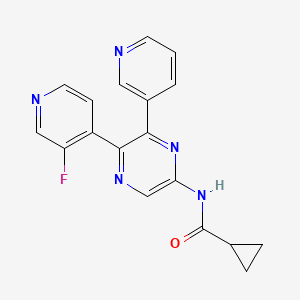
Lauryl trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl trisiloxane is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with a lauryl group attached to one end. This compound is part of the broader family of trisiloxanes, which are known for their surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and enhance the spreading of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl trisiloxane can be synthesized through the hydrosilylation reaction, where a lauryl alcohol reacts with trisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and atmospheric pressure. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the lauryl alcohol, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Lauryl trisiloxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.
Substitution: Substitution reactions involve the replacement of the lauryl group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, with reaction temperatures ranging from 50°C to 100°C.
Major Products Formed:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silane derivatives.
Substitution: Various alkyl or aryl-substituted siloxanes.
Scientific Research Applications
Lauryl trisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in agricultural formulations to enhance the spreading and adhesion of pesticides and herbicides.
Mechanism of Action
Lauryl trisiloxane can be compared with other similar compounds, such as:
Dimethicone copolyol: Unlike this compound, dimethicone copolyol contains “D” units in its structure, which can affect its hydrolytic stability and eye irritation potential.
Lauryl alcohol ethoxylate: This compound has a similar lauryl group but differs in its ethoxylate chain, which influences its solubility and surfactant properties.
Uniqueness: this compound is unique due to its specific combination of a lauryl group and a trisiloxane backbone, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.
Comparison with Similar Compounds
- Dimethicone copolyol
- Lauryl alcohol ethoxylate
- Stearyl alcohol ethoxylate
- Behenyl alcohol ethoxylate
Properties
CAS No. |
139614-44-1 |
|---|---|
Molecular Formula |
C19H46O2Si3 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-dimethylsilane |
InChI |
InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-23(5,6)21-24(7,8)20-22(2,3)4/h9-19H2,1-8H3 |
InChI Key |
KVERUWYTWALZLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauryl trisiloxane; Dodecylheptamethyltrisiloxide; Tm 121; Tm-121; Tm121; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)










